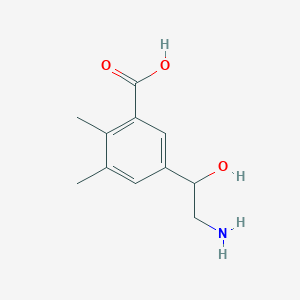
5-(2-Amino-1-hydroxyethyl)-2,3-dimethylbenzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Amino-1-hydroxyethyl)-2,3-dimethylbenzoic acid is an organic compound with a complex structure that includes both amino and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-1-hydroxyethyl)-2,3-dimethylbenzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylbenzoic acid with an appropriate amino alcohol under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification, reduction, and hydrolysis to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-(2-Amino-1-hydroxyethyl)-2,3-dimethylbenzoic acid may involve large-scale chemical reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-1-hydroxyethyl)-2,3-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(2-Amino-1-hydroxyethyl)-2,3-dimethylbenzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Amino-1-hydroxyethyl)-2,3-dimethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-Amino-1-hydroxyethyl)-2,3-dimethylbenzoic acid include:
- 5-(2-Amino-1-hydroxyethyl)-2,3-dihydroxybenzenesulfonic acid
- 5-(2-Amino-1-hydroxyethyl)-pyrimidine
- 5-(2-Amino-1-hydroxyethyl)-salicylamide
Uniqueness
What sets 5-(2-Amino-1-hydroxyethyl)-2,3-dimethylbenzoic acid apart from these similar compounds is its unique combination of functional groups and its specific structural configuration
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
5-(2-amino-1-hydroxyethyl)-2,3-dimethylbenzoic acid |
InChI |
InChI=1S/C11H15NO3/c1-6-3-8(10(13)5-12)4-9(7(6)2)11(14)15/h3-4,10,13H,5,12H2,1-2H3,(H,14,15) |
InChI Key |
WXVGIJOYRQJBHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C(=O)O)C(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3,4-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B15256399.png)
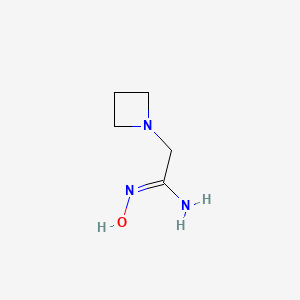
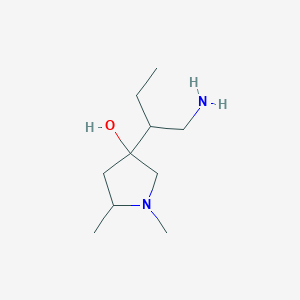


![6-(1-Methyl-1H-pyrrol-2-yl)-7-oxa-3lambda6-thiabicyclo[4.1.0]heptane-3,3-dione](/img/structure/B15256424.png)

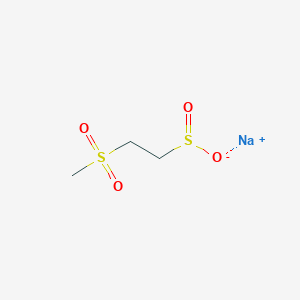
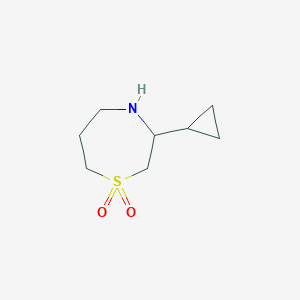

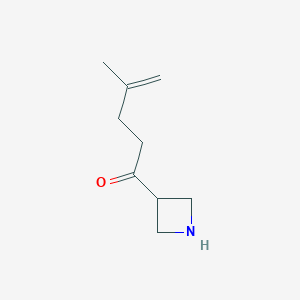

![5-(Trifluoromethyl)-2-azabicyclo[2.1.0]pentane](/img/structure/B15256495.png)

